3-(4-benzylpiperidine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one
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Description
3-(4-benzylpiperidine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.51. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Heterocyclic compounds such as pyrimido[1,2-b][1,3]thiazine derivatives exhibit significant potential in medicinal chemistry due to their diverse biological activities. For instance, derivatives of pyrimido[1,2-c][1,3]benzothiazin-6-imine have been explored for their potent anti-HIV properties (Mizuhara et al., 2012). These studies suggest that the structural framework of compounds similar to "3-(4-benzylpiperidine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one" may be conducive to the development of new antiretroviral agents, highlighting the relevance of this chemical scaffold in the search for novel therapeutic agents.
Antimicrobial and Antifungal Activities
The synthesis and biological evaluation of pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives have revealed promising antimicrobial activities (Sayed et al., 2006). This research underscores the importance of such heterocyclic compounds in addressing the need for new antimicrobial agents, suggesting that the structural features present in "3-(4-benzylpiperidine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one" may offer similar benefits. These findings are crucial for the ongoing efforts to combat microbial resistance and highlight the potential of these chemical structures in the development of new antimicrobial and antifungal therapies.
Synthetic Methodologies and Chemical Properties
The exploration of synthetic methodologies involving heterocyclic compounds similar to the compound of interest reveals the versatility of these structures in organic synthesis. For example, the study on TEMPO-catalyzed electrochemical C–H thiolation for the synthesis of benzothiazoles and thiazolopyridines from thioamides (Qian et al., 2017) illustrates innovative approaches to constructing heterocyclic frameworks. These methodologies highlight the potential for developing new synthetic routes for compounds like "3-(4-benzylpiperidine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one," offering insights into their chemical properties and potential applications in various scientific fields.
Properties
IUPAC Name |
3-(4-benzylpiperidine-1-carbonyl)-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15-12-22-21-24(19(15)25)13-18(14-27-21)20(26)23-9-7-17(8-10-23)11-16-5-3-2-4-6-16/h2-6,12,17-18H,7-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKFJGRSYQHQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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